molecular formula C14H14N2O B12443435 1-(m-Tolyl)-1,5,6,7-tetrahydro-4H-indazol-4-one

1-(m-Tolyl)-1,5,6,7-tetrahydro-4H-indazol-4-one

Cat. No.: B12443435
M. Wt: 226.27 g/mol
InChI Key: TVMINGPCOIFLHR-UHFFFAOYSA-N
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Description

1-(m-Tolyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is a chemical compound that belongs to the class of indazoles Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring This particular compound features a tolyl group (a methyl-substituted phenyl group) attached to the indazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(m-Tolyl)-1,5,6,7-tetrahydro-4H-indazol-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of m-toluidine with hydrazine derivatives under controlled conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the indazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of catalysts to improve yield and selectivity, as well as the implementation of continuous flow reactors to enhance scalability and efficiency. The choice of solvents and reaction conditions is also optimized to ensure safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

1-(m-Tolyl)-1,5,6,7-tetrahydro-4H-indazol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced indazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the indazole nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated indazole derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring or the indazole nitrogen.

Scientific Research Applications

1-(m-Tolyl)-1,5,6,7-tetrahydro-4H-indazol-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(m-Tolyl)-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    1-(p-Tolyl)-1,5,6,7-tetrahydro-4H-indazol-4-one: Similar structure with a para-tolyl group instead of a meta-tolyl group.

    1-(o-Tolyl)-1,5,6,7-tetrahydro-4H-indazol-4-one: Similar structure with an ortho-tolyl group.

    1-Phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one: Lacks the methyl substitution on the phenyl group.

Uniqueness

1-(m-Tolyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is unique due to the specific positioning of the tolyl group, which can influence its chemical reactivity and biological activity. The meta-substitution pattern may result in different steric and electronic effects compared to the ortho- and para-substituted analogs .

Properties

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

1-(3-methylphenyl)-6,7-dihydro-5H-indazol-4-one

InChI

InChI=1S/C14H14N2O/c1-10-4-2-5-11(8-10)16-13-6-3-7-14(17)12(13)9-15-16/h2,4-5,8-9H,3,6-7H2,1H3

InChI Key

TVMINGPCOIFLHR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C=N2)C(=O)CCC3

Origin of Product

United States

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